molecular formula C17H14N2O4 B4552405 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 951894-85-2

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B4552405
CAS No.: 951894-85-2
M. Wt: 310.30 g/mol
InChI Key: VRYYICURPFOXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-yl hydrazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its properties may be exploited in the development of new materials, such as polymers or organic semiconductors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-phenyl-1,3,4-oxadiazole
  • 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-20-12-8-6-11(7-9-12)16-18-19-17(23-16)15-10-21-13-4-2-3-5-14(13)22-15/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYYICURPFOXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146584
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-85-2
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 4
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.